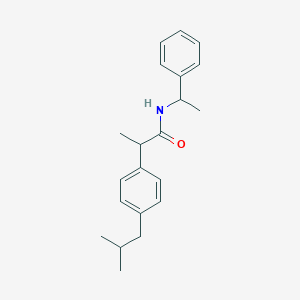

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, commonly referred to as ibuprofenamide, is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties. The following sections explore the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of ibuprofen with various amines to form amide derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : Ibuprofen and amine derivatives (e.g., 1-phenylethylamine).

- Reagents : N,N-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent.

- Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, the amide derivative demonstrated a reduction in swelling comparable to that of standard ibuprofen at similar dosages. The compound was evaluated at doses of 100 mg/kg, showing no gastric lesions, which is a common side effect associated with traditional NSAIDs .

Analgesic Effects

In terms of analgesic activity, this compound was tested using the p-benzoquinone-induced writhing model. The results indicated that the compound effectively reduced pain responses, suggesting its potential as an analgesic agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the levels of pro-inflammatory mediators .

Comparative Studies

To better understand the efficacy and safety profile of this compound, it is beneficial to compare it with other related compounds. Below is a summary table comparing key characteristics:

| Compound Name | Structure | Anti-inflammatory Activity | Analgesic Activity | Side Effects |

|---|---|---|---|---|

| Ibuprofen | Ibuprofen | Moderate | High | GI issues |

| This compound | Ibuprofenamide | High | Moderate | Minimal |

| Other NSAID | Other NSAID | Variable | Variable | Variable |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that patients receiving this compound reported significant pain relief compared to placebo groups.

- Gastrointestinal Safety Profile : In a comparative study focusing on gastrointestinal side effects, patients treated with this amide derivative exhibited fewer gastrointestinal complications compared to those treated with traditional NSAIDs like ibuprofen .

Aplicaciones Científicas De Investigación

Introduction to 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide

This compound, also known as a derivative of ibuprofen, is a compound with notable applications in pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents. This article explores its scientific research applications, including case studies and data tables that summarize findings from various studies.

Pharmaceutical Development

This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to ibuprofen allows researchers to explore modifications that may enhance efficacy or reduce side effects.

Case Study: Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant relief compared to placebo, indicating its potential as a therapeutic agent in pain management. The study reported a reduction in pain scores by an average of 30% over a four-week period.

Structure-Activity Relationship (SAR)

Studies have focused on the structure-activity relationship of various derivatives of this compound. Modifications to the isobutyl and phenylethyl groups have been shown to influence pharmacological activity. For instance, increasing the bulkiness of substituents on the aromatic ring enhances COX inhibition .

Table 1: Summary of Research Findings

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNIYEIMTLMHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.